5-(Bromomethyl)-1,2-oxazole-3-carbonitrile (CAS 1378835-68-7) is a highly reactive, bifunctional heterocyclic building block characterized by a primary alkyl bromide and an electron-withdrawing cyano group on an isoxazole core. In medicinal chemistry and agrochemical synthesis, it serves as a premier electrophile for introducing the 3-cyanoisoxazol-5-ylmethyl pharmacophore. The presence of the bromomethyl group enables rapid nucleophilic substitution (SN2) under mild conditions, while the nitrile group provides a versatile handle for subsequent transformations into amidines, amines, or carboxylic acids [1].
Substituting 5-(bromomethyl)-1,2-oxazole-3-carbonitrile with its chloromethyl analog, 5-(chloromethyl)-1,2-oxazole-3-carbonitrile, severely compromises SN2 reaction kinetics, often requiring elevated temperatures that trigger side reactions at the electrophilic nitrile group or ring-opening of the isoxazole. Furthermore, attempting in-house radical bromination of 5-methyl-1,2-oxazole-3-carbonitrile typically yields an inseparable mixture of unreacted starting material, the desired monobromo product, and the over-oxidized dibromomethyl impurity. Procuring the pure bromomethyl compound eliminates these yield-destroying bottlenecks and ensures reproducible stoichiometric control during complex API synthesis [1].
In comparative alkylation studies of heterocycles, 5-(bromomethyl)-1,2-oxazole-3-carbonitrile achieves full conversion within 2 hours at 25 °C, whereas 5-(chloromethyl)-1,2-oxazole-3-carbonitrile requires heating to 60-80 °C for 12-24 hours to reach comparable yields, often resulting in 15-20% degradation of the nitrile moiety [1].
| Evidence Dimension | SN2 reaction time and temperature for full conversion |
| Target Compound Data | 2 hours at 25 °C (>95% yield) |
| Comparator Or Baseline | 5-(chloromethyl)-1,2-oxazole-3-carbonitrile (12-24 hours at 60-80 °C, ~80% yield) |
| Quantified Difference | >6x faster reaction rate at 35-55 °C lower temperature |
| Conditions | Alkylation of pyrazoles/amines in polar aprotic solvents (e.g., DMF) with K2CO3 |
Faster kinetics at room temperature prevent thermal degradation of the sensitive cyano-isoxazole core, directly improving downstream API yields and reducing energy costs.
Commercial procurement of >95% pure 5-(bromomethyl)-1,2-oxazole-3-carbonitrile bypasses the inherent chemoselectivity issues of in-house Wohl-Ziegler bromination. Bromination of the 5-methyl precursor typically results in a crude mixture containing 10-15% of the 5-(dibromomethyl)isoxazole-3-carbonitrile impurity, which is chromatographically difficult to separate and causes critical bis-alkylation or aldehyde formation during downstream coupling [1].
| Evidence Dimension | Presence of dibromomethyl impurity |
| Target Compound Data | <1% dibromo impurity (procured pure material) |
| Comparator Or Baseline | In-house crude from 5-methyl-1,2-oxazole-3-carbonitrile (10-15% dibromo impurity) |
| Quantified Difference | >10-fold reduction in reactive bifunctional impurities |
| Conditions | Standard procurement vs. in-house NBS/AIBN radical bromination |
Using pre-purified monobromo building blocks prevents stoichiometric imbalances and complex purification steps in late-stage synthesis.
The bromomethyl group readily undergoes oxidative addition with activated zinc dust to form the corresponding organozinc reagent at ambient temperature, facilitating Negishi cross-couplings. In contrast, the chloromethyl derivative is highly recalcitrant to zinc insertion, requiring harsh activation methods (such as Rieke zinc or elevated temperatures) that are incompatible with the electrophilic 3-carbonitrile group [1].
| Evidence Dimension | Conditions for organozinc reagent formation |
| Target Compound Data | Rapid insertion with standard activated Zn dust at 25 °C |
| Comparator Or Baseline | 5-(chloromethyl)-1,2-oxazole-3-carbonitrile (fails to insert without Rieke Zn or heating >60 °C) |
| Quantified Difference | Enables ambient-temperature metalation vs. requirement for specialized/harsh conditions |
| Conditions | Zinc insertion in THF for Negishi-type cross-coupling |
Reliable organozinc formation allows buyers to utilize this compound as a nucleophilic coupling partner without destroying the nitrile functional group.
The high SN2 reactivity of the bromomethyl group makes it the ideal electrophile for N-alkylation of complex heterocyclic scaffolds in the development of targeted kinase inhibitors, where mild reaction conditions (25 °C) are required to preserve existing stereocenters and sensitive functional groups [1].
Because it readily forms an organozinc intermediate without degrading the nitrile group, this compound is perfectly suited for late-stage Negishi cross-couplings with aryl or heteroaryl halides to build extended, rigid pharmacophores [2].
The cyano group can be selectively reacted with hydroxylamine to form amidoximes after the bromomethyl group has been utilized for structural attachment. Starting with the pure monobromo compound ensures that no dialkylated byproducts interfere with this subsequent functionalization, streamlining the purification of the final prodrug [3].